(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate
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Overview
Description
(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The general procedure involves the reaction of 4-bromo-2-pyridineboronic acid with ethyl acrylate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 4-bromo-2-methylpyridine and 4-bromo-2-pyridinecarboxylic acid share structural similarities with (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate.
Acrylate Derivatives: Compounds like ethyl acrylate and methyl 3-(4-bromopyridin-2-yl)acrylate are similar in terms of their acrylate moiety.
Uniqueness
This compound is unique due to the combination of its bromopyridine and acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl (E)-3-(4-bromopyridin-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYYVZWKQVACD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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